molecular formula C6H9NO2 B2729807 Tert-butyl cyanoformate CAS No. 57022-34-1

Tert-butyl cyanoformate

Cat. No.: B2729807
CAS No.: 57022-34-1
M. Wt: 127.143
InChI Key: QCVNMVPFJFEZRZ-UHFFFAOYSA-N
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Description

Tert-butyl cyanoformate, also known as tert-butyl carbonocyanidate, is an organic compound with the molecular formula C6H9NO2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its utility in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl cyanoformate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with cyanogen bromide in the presence of a base such as sodium hydroxide. Another method involves the reaction of tert-butyl chloroformate with sodium cyanide. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyanoformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and bases such as sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from reactions involving this compound include carbamates, esters, and cyanic acid. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Tert-butyl cyanoformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl cyanoformate involves the formation of reactive intermediates that facilitate the introduction of cyano groups into organic molecules. The compound acts as a source of the cyano group, which can be transferred to nucleophilic sites on target molecules. This process often involves the formation of carbamate or ester intermediates, which can further react to form the desired products .

Comparison with Similar Compounds

Tert-butyl cyanoformate can be compared with other cyanoformates and cyanating agents, such as ethyl cyanoformate and methyl cyanoformate. While all these compounds serve as sources of the cyano group, this compound is unique due to its higher reactivity and selectivity in certain reactions. Similar compounds include:

This compound stands out due to its specific reactivity and the ability to form stable intermediates, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

tert-butyl cyanoformate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2,3)9-5(8)4-7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNMVPFJFEZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57022-34-1
Record name tert-butyl cyanoformate
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